

MPT0B214: A Potent Microtubule Inhibitor with Promising Antitumor Properties

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Compound of Interest

Compound Name: MPT0B214

Cat. No.: B612148

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **MPT0B214** is a novel synthetic small molecule that has demonstrated significant potential as an antitumor agent. This technical guide provides an in-depth overview of the core antitumor properties of **MPT0B214**, including its mechanism of action, efficacy against various cancer cell lines, and detailed experimental protocols for its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanism of Action: Microtubule Destabilization

MPT0B214 exerts its potent anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. It functions as a microtubule destabilizing agent by binding to the colchicine-binding site on β -tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.^{[1][2]}

Quantitative Analysis of Antitumor Activity

MPT0B214 has shown remarkable potency against a diverse panel of human cancer cell lines, with IC₅₀ values consistently in the low nanomolar range. A key advantage of **MPT0B214** is its

efficacy against drug-resistant cancer cells, a significant challenge in current cancer chemotherapy.

Table 1: In Vitro Cytotoxicity of **MPT0B214** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
KB	Cervical Carcinoma	5.2 ± 0.9
HONE-1	Nasopharyngeal Carcinoma	7.8 ± 1.3
HT29	Colorectal Carcinoma	12.5 ± 2.1
MCF-7	Breast Carcinoma	9.3 ± 1.5
H460	Lung Cancer	6.7 ± 1.1
TSGH	Gastric Carcinoma	14.1 ± 2.3
MKN-45	Gastric Carcinoma	8.5 ± 1.4

Data synthesized from Chiang et al., 2013.

Table 2: Efficacy of **MPT0B214** in Drug-Resistant Human Cancer Cell Lines

Cell Line	Resistance Phenotype	IC50 (nM)
KB-VIN10	Vincristine Resistant (P-gp overexpression)	4.3 ± 0.7
KB-S10	Teniposide Resistant	5.8 ± 1.0
KB-7D	Doxorubicin Resistant	6.1 ± 1.1

Data synthesized from Chiang et al., 2013.

Table 3: Selectivity of **MPT0B214** for Cancer Cells over Normal Cells

Cell Line	Cell Type	IC50 (nM)
KB	Cervical Carcinoma	5.2 ± 0.9
WI-38	Normal Human Lung Fibroblast	> 1000

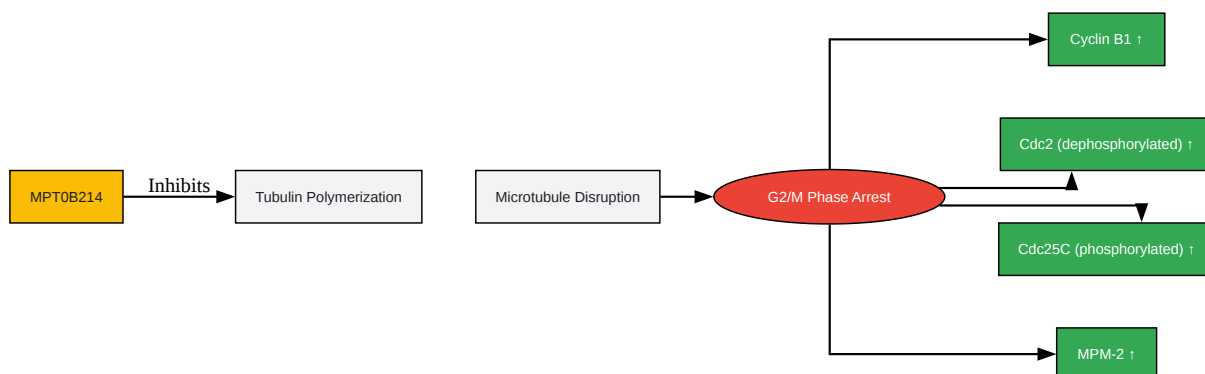
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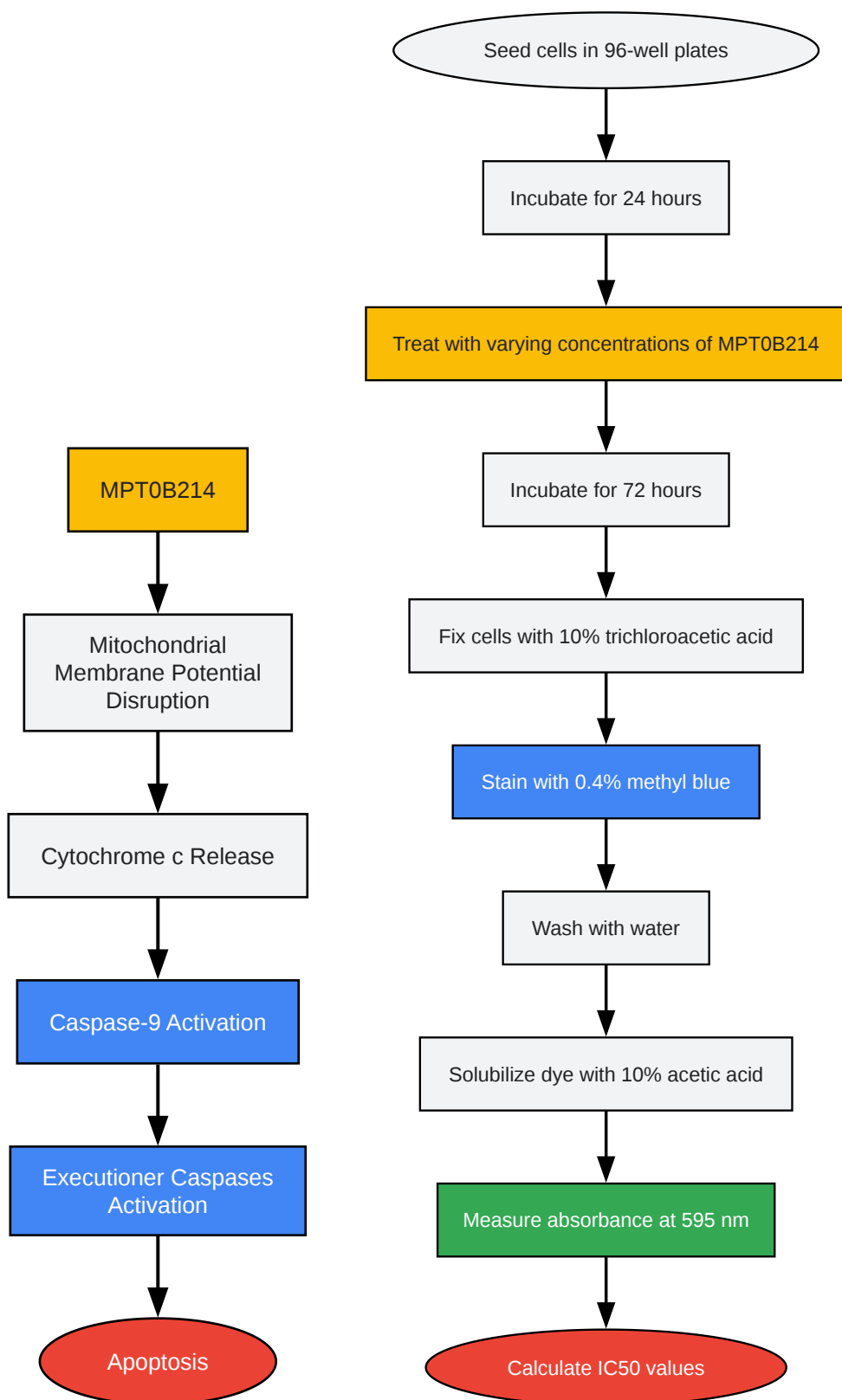
Signaling Pathways and Cellular Effects

The inhibition of tubulin polymerization by **MPT0B214** triggers a series of downstream cellular events, primarily characterized by cell cycle arrest at the G2/M phase and the induction of apoptosis through the intrinsic mitochondrial pathway.

G2/M Cell Cycle Arrest

Treatment with **MPT0B214** leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is mediated by the modulation of key cell cycle regulatory proteins. Specifically, **MPT0B214** treatment results in the upregulation of cyclin B1, dephosphorylation of Cdc2 at inhibitory sites, and phosphorylation of Cdc25C.^{[1][2]} Furthermore, an increase in the expression of the mitotic marker MPM-2 is observed, confirming the mitotic arrest.^{[1][2]}





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Address: 3281 E Guasti Rd

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